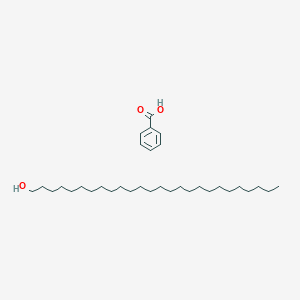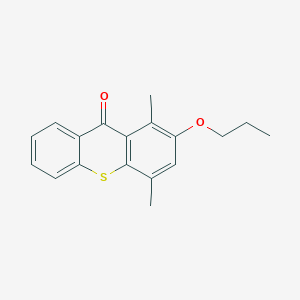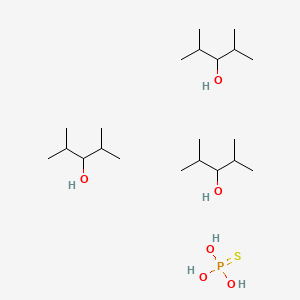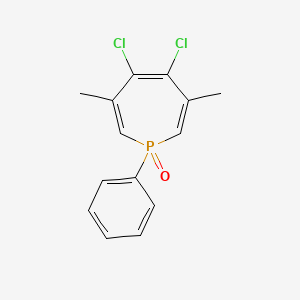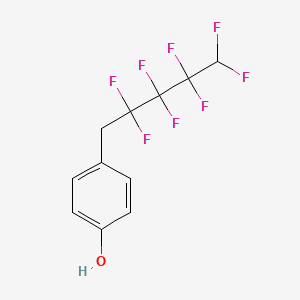
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is a fluorinated organic compound characterized by the presence of a phenol group attached to an octafluoropentyl chain. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol typically involves the reaction of phenol with 2,2,3,3,4,4,5,5-octafluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Nitration: Formation of nitrophenols.
Sulfonation: Formation of sulfonated phenols.
Halogenation: Formation of halogenated phenols.
Oxidation: Formation of quinones.
Wissenschaftliche Forschungsanwendungen
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is largely influenced by the presence of the phenol group and the fluorinated chain. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorinated chain imparts hydrophobicity and stability. These properties enable the compound to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is unique due to the presence of both a phenol group and a highly fluorinated chain. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique interactions with biological molecules. These properties differentiate it from other similar compounds and make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
111915-34-5 |
|---|---|
Molekularformel |
C11H8F8O |
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
4-(2,2,3,3,4,4,5,5-octafluoropentyl)phenol |
InChI |
InChI=1S/C11H8F8O/c12-8(13)10(16,17)11(18,19)9(14,15)5-6-1-3-7(20)4-2-6/h1-4,8,20H,5H2 |
InChI-Schlüssel |
KZKQWODQMBXZOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


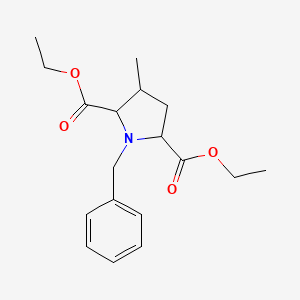
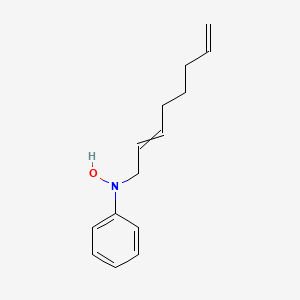
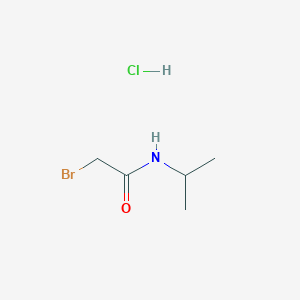
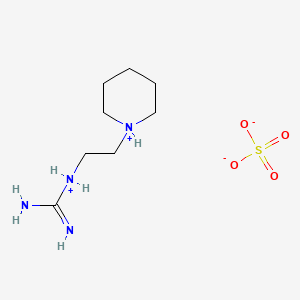
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)

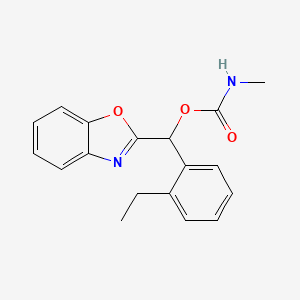
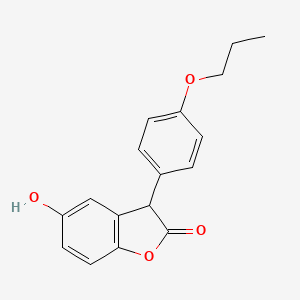
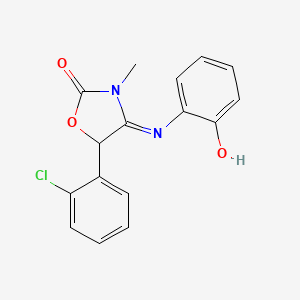
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
